ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate is a synthetic retinoid compound that has shown significant potential in cancer treatment. It was developed to target and eliminate cancer stem cells, which are known for their resistance to conventional chemotherapy and their role in cancer relapse and metastasis . The compound works by binding to the retinoic acid receptor within the cell, inducing apoptosis (cell death) in cancer cells .
Mechanism of Action
Target of Action
The primary targets of WYC-209 are the retinoic acid receptors (RARs), specifically RARα, RARβ2, and RARγ . These receptors play a crucial role in multiple biological processes, including cell proliferation, differentiation, embryogenesis, and metabolism .
Mode of Action
WYC-209 interacts with its targets, the retinoic acid receptors, by binding to them . This binding promotes the interaction between retinoic acid receptor α (RARα) and the promoter of Wnt family member 4 (WNT4), leading to the down-regulation of WNT4 .
Biochemical Pathways
The primary biochemical pathway affected by WYC-209 is the WNT4 pathway. WYC-209 down-regulates the expression of WNT4 via RARα . This down-regulation of WNT4 is significant as WNT4 overexpression can counteract the inhibitory effect of WYC-209 on gastric cancer progression .
Result of Action
WYC-209 exerts excellent anti-cancer effects both in vitro and in vivo . It inhibits the proliferation of malignant murine melanoma tumor-repopulating cells (TRCs) and also blocks lung metastases of melanoma TRCs in immune-competent wild-type C57BL/6 mice . WYC-209 induces TRC apoptosis primarily via the caspase 3 pathway .
Action Environment
The action of WYC-209 has been tested in both a 3-D in vitro cancer model and in vivo mice melanoma model . In these environments, WYC-209 effectively eliminated the more resistant metastatic cancer cells with minimal toxicity . This suggests that the compound’s action, efficacy, and stability are influenced by the cellular and physiological environment in which it is administered.
Biochemical Analysis
Biochemical Properties
WYC-209 interacts with retinoic acid receptors (RARs) at nano-molar doses . The enantiomers WYC-209A and WYC-209B exhibit similar TRC inhibition activities .
Cellular Effects
WYC-209 induces apoptosis primarily via the caspase 3 pathway . It has long-term effects with little toxicity . It is able to inhibit and block growth of TRCs of human tumor cells in culture with a long-lasting effect .
Molecular Mechanism
WYC-209 binds to the retinoic acid receptor within the cell and induces apoptosis, or cell death . Retinoic acid is made in the body from vitamin A and helps cells grow and develop .
Temporal Effects in Laboratory Settings
WYC-209 has shown to have long-term effects with little toxicity . After the drug washout, TRCs failed to resume growth 5 days later .
Dosage Effects in Animal Models
In animal models, WYC-209 inhibits tumor metastasis . Four out of eight mice formed lung metastases at a dose of 0.022 mg/kg, only one out of eight mice formed lung metastases at a dose of 0.22 mg/kg .
Preparation Methods
The preparation of ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate involves several synthetic routes and reaction conditions. The research team constructed dozens of molecule variations before creating this compound . The synthetic process includes the use of various reagents and catalysts to achieve the desired molecular structure. The industrial production methods for this compound are still under development, with ongoing efforts to optimize the synthesis for large-scale production .
Chemical Reactions Analysis
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that lead to the final compound, this compound . The compound’s rigid structure limits its flexibility, which reduces the possibility of toxicity development .
Scientific Research Applications
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying synthetic retinoids and their interactions with cellular receptors . In biology, it is used to investigate the mechanisms of cancer cell proliferation and apoptosis . In medicine, this compound has shown promise in pre-clinical studies for treating various types of cancer, including melanoma, lung cancer, ovarian cancer, and breast cancer . The compound has also been tested in both in vitro cancer models and in vivo mice melanoma models, where it effectively eliminated resistant metastatic cancer cells with minimal toxicity .
Comparison with Similar Compounds
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate is unique compared to other synthetic retinoids due to its high efficacy and low toxicity . Similar compounds include all-trans retinoic acid, 13-cis-retinoic acid, and 9-cis-retinoic acid, which are also used in cancer treatment . these compounds often have higher toxicity and adverse side effects compared to this compound . The rigid structure of this compound limits its flexibility, reducing the possibility of toxicity development .
Properties
IUPAC Name |
ethyl 2-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(23)15-12-21-18(22-13-15)8-6-14-5-7-17-16(11-14)20(2,3)9-10-26(17)24/h5,7,11-13H,4,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMDAYVUHYVJSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.